molecular formula C7H5F2IO B154508 1-(Difluoromethoxy)-4-iodobenzene CAS No. 128140-82-9

1-(Difluoromethoxy)-4-iodobenzene

Cat. No.: B154508
CAS No.: 128140-82-9
M. Wt: 270.01 g/mol
InChI Key: KBNPQVHJUYEJIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-iodobenzene is an organic compound characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent. Another method includes the difluoromethylation of 4-iodophenol using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination or difluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The difluoromethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethylformamide.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include 1-(difluoromethoxy)-4-aminobenzene and 1-(difluoromethoxy)-4-thiobenzene.

    Cross-Coupling Reactions: Products include various biaryl compounds.

    Oxidation and Reduction Reactions: Products include 1-(difluoromethoxy)-4-hydroxybenzene and 1-(difluoromethoxy)-4-methylbenzene.

Scientific Research Applications

1-(Difluoromethoxy)-4-iodobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the difluoromethoxy group play crucial roles in its chemical behavior, facilitating different types of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1-(Trifluoromethoxy)-4-iodobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(Difluoromethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.

    1-(Difluoromethoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 1-(Difluoromethoxy)-4-iodobenzene is unique due to the presence of both the difluoromethoxy group and the iodine atom, which confer distinct reactivity and properties. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom facilitates various substitution and cross-coupling reactions.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties make it a valuable compound for further research and development.

Biological Activity

1-(Difluoromethoxy)-4-iodobenzene is an aromatic organic compound characterized by its unique combination of a difluoromethoxy group and an iodine atom attached to a benzene ring. This compound, with the molecular formula C₇H₅F₂IO, is gaining attention in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

The presence of both halogen and difluoromethoxy substituents enhances the compound's lipophilicity and reactivity, making it a valuable intermediate for synthesizing more complex molecules. The difluoromethoxy group can improve the interaction with biological targets, potentially enhancing pharmacokinetic profiles and modulating enzyme activity and receptor interactions .

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties. The mechanisms of action for this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It could enhance or inhibit binding affinities to various receptors, impacting signal transduction pathways.

These interactions are crucial for understanding the compound's potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of halogenated compounds similar to this compound. For instance:

  • Oxidative Phosphorylation Inhibition : A study on structurally related compounds demonstrated significant inhibition of mitochondrial complex I, leading to decreased ATP production in cancer cells. This suggests that this compound may also have applications in cancer treatment by targeting metabolic pathways .
  • Cytotoxicity : Compounds with similar difluoromethoxy and halogen substituents have shown cytotoxic effects in various cancer cell lines, indicating that this compound could possess similar properties .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-1-(difluoromethoxy)-4-iodobenzeneChlorine instead of brominePotentially more polar
4-Bromo-2-(difluoromethoxy)anilineAmino group instead of iodineEnhanced solubility
4-Bromo-2-(difluoromethoxy)pyridinePyridine ring instead of benzeneDifferent electronic properties

This table illustrates how variations in structure can influence the biological activity and properties of related compounds.

Potential Applications

This compound shows promise in several areas:

  • Drug Development : Its unique chemical properties may facilitate the design of new therapeutics targeting specific biological pathways.
  • Material Science : The compound's reactivity could be harnessed in developing advanced materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(Difluoromethoxy)-4-iodobenzene, and what are their critical optimization parameters?

The synthesis typically involves halogenation and functional group introduction. For example, a two-step approach may include:

  • Step 1 : Difluoromethoxy group introduction via nucleophilic substitution on 4-iodophenol using difluoromethylating agents (e.g., ClCF2_2OCH3_3) under basic conditions (e.g., K2_2CO3_3) .
  • Step 2 : Purification via column chromatography or distillation under reduced pressure (as used for structurally similar compounds in ).
    Key parameters : Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric control to minimize byproducts like di-substituted derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 19^{19}F NMR : To confirm the presence and environment of the difluoromethoxy group (typical signals at δ −55 to −65 ppm) .
  • GC-MS/HPLC : For purity assessment (>95% by HPLC, as emphasized in ).
  • IR Spectroscopy : To identify C-F (1100–1250 cm1^{-1}) and C-I (500–600 cm1^{-1}) stretches.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert gas (N2_2 or Ar) at −20°C to prevent iodine displacement or hydrolysis of the difluoromethoxy group.
  • Safety : Use fume hoods, PPE (gloves, goggles), and closed systems to avoid exposure (as per guidelines in ).

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

This compound serves as a versatile aryl iodide precursor in:

  • Suzuki-Miyaura Coupling : With boronic acids to form biaryl structures, critical in drug discovery (e.g., demonstrates similar iodobenzene derivatives in CO2_2-mediated C–H arylation).
  • Click Chemistry : As an azide precursor for triazole synthesis (as shown in for analogous iodobenzyl halides).
    Methodological tip : Use Pd(PPh3_3)4_4 as a catalyst and degas solvents to enhance reaction efficiency.

Q. What strategies resolve contradictions in reactivity data for difluoromethoxy vs. other halogenated groups?

  • Comparative Studies : Perform parallel experiments with 4-iodobenzene derivatives bearing methoxy, chloro, or trifluoromethoxy groups to isolate electronic effects.
  • DFT Calculations : Model the electron-withdrawing nature of the difluoromethoxy group to predict regioselectivity in substitution reactions (supported by ’s mechanistic discussions).

Q. How can isotopic labeling (e.g., 18^{18}18F or 13^{13}13C) be incorporated into this compound for tracer studies?

  • Radiolabeling : Replace iodine with 18^{18}F via halogen exchange (requires high-temperature conditions and Cu(I) catalysts, as inferred from ’s fluoromethylation protocols).
  • Stable Isotopes : Synthesize 13^{13}C-labeled versions using isotopically enriched starting materials (see ’s bromoform-13^{13}C example).

Q. What are the known environmental and toxicity profiles of this compound, and how should waste be managed?

  • Toxicity : Limited data, but structurally related difluoromethoxy compounds (e.g., diflumetorim in ) show moderate ecotoxicity.
  • Waste Disposal : Segregate halogenated waste and consult EPA guidelines (as per ’s protocols for iodonitrobenzene derivatives).

Q. Key Recommendations

  • Collaborative Validation : Cross-check synthetic protocols with institutions using shared CAS data (e.g., CAS 128140-82-9 in ).
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies ( ).

Properties

IUPAC Name

1-(difluoromethoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNPQVHJUYEJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371765
Record name 1-(difluoromethoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128140-82-9
Record name 1-(Difluoromethoxy)-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128140-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(difluoromethoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (0.455 mol) of 4-iodophenol and 54.6 g (1.365 mol) of sodium hydroxide are added to a mixture of 300 ml of THF and 30 ml of water. After stirring for about 1/2 hour, the mixture is evaporated in a rotary evaporator; this is repeated after the addition of 200 ml of toluene. The residue is taken up in 400 ml of THF. The mixture is cooled to 0° C., 47.1 g (0.545 mol) of chlorodifluoromethane are introduced, and the mixture is then stirred for 1 hour. It is then stirred at about +5° C. for 18 hours. The solution above the resulting slurry-like precipitate was decanted off. It was evaporated in a rotary evaporator, and the residue was chromatographed through a silica gel column, using petroleum ether as eluent.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Difluoromethoxy)-4-iodobenzene
1-(Difluoromethoxy)-4-iodobenzene
1-(Difluoromethoxy)-4-iodobenzene
1-(Difluoromethoxy)-4-iodobenzene
1-(Difluoromethoxy)-4-iodobenzene
1-(Difluoromethoxy)-4-iodobenzene

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